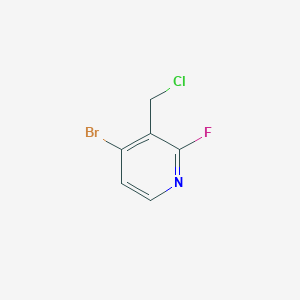

4-Bromo-3-(chloromethyl)-2-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

4-bromo-3-(chloromethyl)-2-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,3H2 |

InChI Key |

JUKOVJWCUHLNIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)CCl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloromethyl 2 Fluoropyridine

Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The pyridine ring of 4-bromo-3-(chloromethyl)-2-fluoropyridine features two different halogen atoms, bromine and fluorine, each exhibiting unique reactivity profiles that allow for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) at Bromine and Fluorine Sites

Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) anion. nih.gov This transition-metal-free approach is a valuable method for creating substituted polyfluoroarenes. nih.gov In the context of this compound, the fluorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This allows for the selective displacement of the fluoride by various nucleophiles.

Conversely, the bromine atom at the 4-position is less reactive towards traditional SNAr reactions under the same conditions. This difference in reactivity enables selective functionalization at the 2-position while leaving the bromine atom intact for subsequent transformations. The reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) in the presence of potassium carbonate, for instance, results in the selective substitution of the para-fluorine atom. nih.gov

A silylboronate-mediated method has been developed for the defluorinative cross-coupling of organic fluorides with secondary amines, which proceeds at room temperature and showcases high chemoselectivity for the C–F bond over other carbon-halogen bonds. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Bromine Centers

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for cross-coupling reactions catalyzed by palladium, nickel, and copper. mdpi.com

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. In a related study, 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized in moderate to good yields via a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com Similarly, the bromine atom in this compound can be effectively coupled with various boronic acids or their derivatives in the presence of a palladium catalyst and a base to introduce a wide range of aryl or heteroaryl substituents at the 4-position.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. While advances have been made in coupling aryl halides with terminal alkynes, the coupling of alkyl or benzyl (B1604629) halides is less common. nih.gov The bromine on the pyridine ring of the title compound is well-suited for Sonogashira coupling reactions, allowing for the introduction of alkynyl groups.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium reagent. wikipedia.org This reaction is typically fast, kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu This selectivity makes the bromine atom at the 4-position of this compound the primary site for this transformation.

The reaction is often performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce a diverse array of functional groups. For instance, quenching with water introduces a hydrogen atom, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively.

A modified protocol using a combination of isopropylmagnesium chloride and n-butyllithium has been developed for the selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons and under non-cryogenic conditions. nih.gov This method can be advantageous in complex syntheses. The stability of the resulting organometallic intermediate is a key consideration, with cryogenic temperatures often required to minimize side reactions. nih.gov

Transformations of the Chloromethyl Side Chain

The chloromethyl group at the 3-position of the pyridine ring provides another site for chemical modification, distinct from the reactivity of the halogen atoms on the aromatic core.

Electrophilic and Nucleophilic Reactions of the Chloromethyl Group

The chloromethyl group is a benzylic-like halide and, as such, is a good electrophile for nucleophilic substitution reactions (SN2). A wide variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to form new carbon-heteroatom bonds. This reactivity is a cornerstone for introducing diverse functional groups at this position.

Furthermore, the chloromethyl group can serve as an electrophile in metal-catalyzed cross-coupling reactions. For example, 2-(chloromethyl)-2,1-borazaronaphthalene, a pseudobenzylic halide, participates in palladium-catalyzed cross-coupling reactions with potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, to form sp³–sp and sp³–sp² bonds. nih.gov A similar reactivity pattern can be expected for this compound, enabling the formation of diarylmethane-like structures.

Oxidative and Reductive Modifications of the Chloromethyl Moiety

The chloromethyl group can undergo both oxidative and reductive transformations. Oxidation of the chloromethyl group can lead to the formation of the corresponding aldehyde or carboxylic acid. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired oxidation state and the tolerance of other functional groups in the molecule.

Conversely, the chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. A copper/photoredox dual catalytic system has been reported for the coupling of alkyl bromides with trifluoromethyl groups, which proceeds via an alkyl radical intermediate. princeton.edu While this specific reaction introduces a trifluoromethyl group, similar radical-based approaches could potentially be adapted for reductive defunctionalization or other modifications of the chloromethyl group.

Intramolecular Reactivity and Cyclization Pathways

The juxtaposition of a nucleophilic pyridine nitrogen and an electrophilic chloromethyl group, along with the presence of a bromine atom suitable for cross-coupling reactions, suggests several potential intramolecular cyclization pathways. These pathways can lead to the formation of novel fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

One of the most plausible intramolecular reactions is the nucleophilic attack of the pyridine nitrogen onto the adjacent chloromethyl group . This would result in the formation of a fused pyridinium (B92312) salt. Such intramolecular cyclizations of alkylpyridines have been observed, often catalyzed by Brønsted acids to enhance the electrophilicity of the side chain. rsc.org In the case of this compound, the reaction would likely proceed under thermal conditions or with the aid of a Lewis acid to facilitate the departure of the chloride ion. The resulting fused pyridinium system could serve as a precursor to a variety of other functionalized heterocycles. acs.orgnih.gov

Another potential cyclization pathway involves a palladium-catalyzed intramolecular C-H arylation . In this scenario, the bromine atom at the 4-position of the pyridine ring could undergo oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) species could then undergo intramolecular C-H activation and reductive elimination to form a new carbon-carbon bond, leading to a tricyclic fused system. nih.govkobe-u.ac.jp The regioselectivity of this C-H activation would be a critical factor, with the positions ortho to the activating groups being the most likely sites for reaction.

Furthermore, free-radical cyclization presents another viable route. beilstein-journals.org Treatment of this compound with a radical initiator, such as AIBN, in the presence of a radical mediator like tris(trimethylsilyl)silane (B43935) (TTMSS), could generate a pyridyl radical at the 4-position. This radical could then attack the chloromethyl side chain or another part of the molecule to forge a new ring system. The specific products would depend on the reaction conditions and the relative stability of the radical intermediates.

The following table summarizes potential intramolecular cyclization products of this compound:

| Starting Material | Reaction Type | Potential Product(s) |

| This compound | Intramolecular Nucleophilic Substitution | Fused Pyridinium Salt |

| This compound | Palladium-Catalyzed C-H Arylation | Tricyclic Fused Heterocycle |

| This compound | Free-Radical Cyclization | Various Fused Ring Systems |

Mechanistic Studies of Specific Transformations

Understanding the mechanisms of these potential transformations is crucial for controlling the reaction outcomes and optimizing the synthesis of desired products. This involves a detailed analysis of reaction kinetics, transition states, and the role of catalysts and reagents.

The kinetics of intramolecular reactions are highly dependent on the activation energy of the rate-determining step. For the intramolecular nucleophilic substitution, the rate would be influenced by the nucleophilicity of the pyridine nitrogen, the electrophilicity of the chloromethyl carbon, and the stability of the leaving chloride ion. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometry and the associated energy barrier. libretexts.org The transition state for this SN2-type reaction would likely involve a trigonal bipyramidal geometry at the benzylic carbon, with the pyridine nitrogen and the chlorine atom in apical positions. nih.gov

The kinetics of palladium-catalyzed C-H arylation are more complex, involving a multi-step catalytic cycle. nih.gov The rate-determining step could be the oxidative addition, C-H activation, or reductive elimination, depending on the specific ligand and reaction conditions. Kinetic isotope effect studies, where a hydrogen atom at a potential C-H activation site is replaced with deuterium, can help to elucidate whether C-H bond cleavage is involved in the rate-determining step. youtube.com Transition state calculations for such catalytic cycles are computationally demanding but can reveal the intricate details of ligand effects and the energetics of each elementary step. libretexts.org

A hypothetical reaction coordinate diagram for the intramolecular nucleophilic substitution is presented below, illustrating the energy changes from reactant to product through the transition state.

Reaction Coordinate Diagram for Intramolecular Nucleophilic Substitution

This is a hypothetical representation. Actual energy values would require experimental or computational determination.

The activation energy (Ea) for this process would be influenced by the electronic nature of the pyridine ring. The electron-withdrawing fluorine atom at the 2-position is expected to decrease the nucleophilicity of the pyridine nitrogen, potentially increasing the activation barrier for the intramolecular cyclization. Conversely, the bromine at the 4-position has a more complex influence, with both inductive and resonance effects at play.

The choice of catalysts and reagents is paramount in directing the reactivity of this compound towards a specific cyclization pathway.

For the intramolecular nucleophilic substitution , the addition of a Lewis acid could catalyze the reaction by coordinating to the chlorine atom of the chloromethyl group, making it a better leaving group. Alternatively, a Brønsted acid could protonate the pyridine nitrogen, but this would decrease its nucleophilicity and likely disfavor the cyclization. rsc.org

In palladium-catalyzed C-H arylation , the ligand on the palladium center plays a crucial role in determining the efficiency and regioselectivity of the reaction. nih.govkobe-u.ac.jp Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. The choice of base is also critical, as it is often involved in the C-H activation step.

For free-radical cyclizations , the initiator (e.g., AIBN) and the radical mediator (e.g., TTMSS) are the key reagents. beilstein-journals.org The concentration of the radical mediator can influence the reaction pathway, with lower concentrations sometimes favoring cyclization over direct reduction.

The following table provides a summary of the potential roles of catalysts and reagents in directing the intramolecular reactivity of this compound.

| Desired Transformation | Catalyst/Reagent | Role |

| Intramolecular Nucleophilic Substitution | Lewis Acid (e.g., AlCl₃) | Activates the chloromethyl group |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / Phosphine Ligand | Catalyzes C-C bond formation |

| Free-Radical Cyclization | AIBN / TTMSS | Initiates and mediates radical reaction |

Derivatization and Structure Generation Utilizing 4 Bromo 3 Chloromethyl 2 Fluoropyridine

Accessing Complex Pyridine (B92270) Scaffolds via Strategic Derivatization

The inherent reactivity of 4-bromo-3-(chloromethyl)-2-fluoropyridine allows for its elaboration into more complex pyridine derivatives through a variety of synthetic transformations. The chloro- and bromopyridine moieties are particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

The bromine atom at the C4 position and the chlorine atom at the C2 position can be selectively targeted in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgtsijournals.commit.edu For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. nih.govnih.gov The general catalytic cycle for such transformations involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Similarly, the Sonogashira coupling enables the installation of terminal alkynes, leading to the formation of valuable alkynylpyridine intermediates. mit.edumdpi.com These intermediates can be further elaborated into more complex structures. The Buchwald-Hartwig amination provides a route to various substituted aminopyridines by coupling with a diverse range of primary and secondary amines. tsijournals.com

The chloromethyl group at the C3 position serves as a potent electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including alcohols, ethers, amines, and thiols, further expanding the molecular diversity accessible from this starting material. The reactivity of this group is akin to that of other chloromethylated aromatic compounds, which are known to readily participate in such transformations. nih.gov

The strategic combination of these reactions allows for a modular and convergent approach to the synthesis of highly substituted and complex pyridine scaffolds. For example, one could envision a sequence involving a Suzuki coupling at the C4 position, followed by a nucleophilic substitution on the chloromethyl group, and finally a Sonogashira coupling at the C2 position, to generate a tri-substituted pyridine with distinct functionalities at each position.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 4-Aryl-3-(chloromethyl)-2-fluoropyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Alkynyl-3-(chloromethyl)-2-fluoropyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 4-Amino-3-(chloromethyl)-2-fluoropyridine |

| Nucleophilic Substitution | Nucleophile (e.g., ROH, RNH₂, RSH), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Bromo-3-(alkoxymethyl/aminomethyl/thiomethyl)-2-fluoropyridine |

Synthesis of Pyridine-Fused Heterocyclic Systems

The multifunctional nature of this compound makes it an excellent precursor for the construction of pyridine-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. abertay.ac.ukresearchgate.net The synthesis of such systems often involves intramolecular cyclization reactions, where the reactive sites on the pyridine ring and its substituents are strategically employed to form a new ring.

One common strategy involves the derivatization of the chloromethyl group, followed by an intramolecular cyclization that engages one of the halogen atoms on the pyridine ring. For instance, the chloromethyl group can be converted to a nucleophilic handle, which can then attack one of the halogenated positions on the pyridine ring to form a fused ring system.

Another approach involves a tandem reaction sequence where an intermolecular reaction is immediately followed by an intramolecular cyclization. For example, a Sonogashira coupling at the C4-bromo position with a suitable alkyne could be followed by an intramolecular cyclization involving the chloromethyl group to construct a fused ring system.

Design and Preparation of Multi-Halogenated Pyridine Analogs

The presence of three different halogen atoms on the pyridine ring of this compound allows for the strategic design and synthesis of a variety of multi-halogenated pyridine analogs. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to achieve selective transformations. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, while the C-F bond is typically the least reactive. rsc.org

This reactivity pattern allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact. For example, a Suzuki or Sonogashira coupling can be performed selectively at the C4 position. nih.gov Subsequently, the chlorine at the C2 position can be targeted under more forcing reaction conditions or with specific catalyst systems that are known to activate C-Cl bonds.

Furthermore, halogen dance reactions can be employed to isomerize the positions of the halogens on the pyridine ring, leading to new multi-halogenated isomers that would be difficult to access through direct synthesis.

The synthesis of various multi-halogenated pyridines has been reported, highlighting the importance of these compounds as versatile intermediates in organic synthesis. nih.gov For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been described, which serves as a precursor for the preparation of pentasubstituted pyridines. nih.gov While not directly starting from this compound, these examples demonstrate the feasibility of synthesizing a wide range of multi-halogenated pyridine analogs.

Incorporation into Polymeric and Material Architectures

The unique combination of functional groups in this compound makes it a promising candidate for incorporation into polymeric and material architectures. The bromo and chloro substituents can serve as points for polymerization through cross-coupling reactions, while the chloromethyl group can be used for post-polymerization functionalization or as a reactive site for grafting onto existing polymer backbones. nih.gov

Pyridine-containing polymers are of significant interest due to their potential applications in various fields, including as conductive materials, sensors, and catalysts. mit.edumdpi.comrsc.org The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making these polymers suitable for applications in catalysis and sensing. mit.edu

While direct examples of the polymerization of this compound are not extensively documented, the general principles of synthesizing pyridine-containing conjugated polymers can be applied. For example, poly(p-phenylenevinylene) (PPV) and poly(thienylenevinylene) (PTV) derivatives containing pyridine units have been synthesized and their properties investigated. The incorporation of pyridine units can influence the electronic and optical properties of the resulting polymers.

The chloromethyl group offers a versatile handle for creating functional polymers. For instance, copolymers of 4-chloromethyl styrene (B11656) have been synthesized and subsequently functionalized to introduce amino groups, leading to polymers with high glass transition temperatures. sigmaaldrich.com A similar strategy could be employed with monomers derived from this compound to create functional polymers with tailored properties.

Furthermore, the bromo and chloro groups can be utilized in polycondensation reactions to form conjugated polymers. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for the synthesis of conjugated polymers. By designing appropriate bifunctional monomers derived from this compound, it is conceivable to synthesize novel pyridine-containing polymers with interesting material properties.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 4-Bromo-3-(chloromethyl)-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of its complex structure.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different types of protons: those on the pyridine (B92270) ring and those in the chloromethyl group. The aromatic protons would appear as doublets due to coupling with each other, and their chemical shifts would be influenced by the electronic effects of the fluorine, bromine, and chloromethyl substituents. The chloromethyl protons would likely appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom.

The ¹³C NMR spectrum would reveal six unique carbon signals, one for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached halogens, with the carbon bonded to fluorine showing a large C-F coupling constant. The carbon of the chloromethyl group would also have a characteristic chemical shift.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial supplementary technique. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons and carbons would further confirm the structural assignment.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.5 - 8.0 | d | H-5 |

| ¹H | ~ 7.2 - 7.6 | d | H-6 |

| ¹H | ~ 4.8 - 5.0 | s | -CH₂Cl |

| ¹³C | ~ 158 - 162 | d, ¹JCF | C-2 |

| ¹³C | ~ 120 - 125 | s | C-3 |

| ¹³C | ~ 130 - 135 | s | C-4 |

| ¹³C | ~ 140 - 145 | s | C-5 |

| ¹³C | ~ 150 - 155 | s | C-6 |

| ¹³C | ~ 40 - 45 | s | -CH₂Cl |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. d = doublet, s = singlet, ¹JCF = one-bond carbon-fluorine coupling constant.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₃BrClFN. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. This pattern would serve as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the initial loss of a chlorine atom from the chloromethyl group, followed by further fragmentation of the pyridine ring. The relative abundance of the fragment ions would help to piece together the structure of the parent molecule.

Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Proposed Fragment Ion | Fragmentation Pathway |

| 224/226/228 | [C₆H₃⁷⁹Br³⁵ClFN]⁺ / [C₆H₃⁸¹Br³⁵ClFN]⁺ & [C₆H₃⁷⁹Br³⁷ClFN]⁺ / [C₆H₃⁸¹Br³⁷ClFN]⁺ | Molecular Ion (M⁺) |

| 189/191 | [C₆H₃⁷⁹BrFN]⁺ / [C₆H₃⁸¹BrFN]⁺ | M⁺ - Cl |

| 175/177 | [C₅H₃⁷⁹BrFN]⁺ / [C₅H₃⁸¹BrFN]⁺ | M⁺ - CH₂Cl |

| 110 | [C₅H₃FN]⁺ | M⁺ - Br - Cl |

Note: The m/z values are nominal masses. The relative intensities of the isotopic peaks would depend on the natural abundance of the isotopes.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. Given the presence of fluorine, chlorine, and bromine atoms, it is anticipated that halogen bonding would be a significant intermolecular force. These interactions, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor", could play a crucial role in the supramolecular assembly of the compound. Other potential interactions include π-π stacking between the pyridine rings and weak C-H···X (where X = F, Cl, N) hydrogen bonds. Understanding these interactions is important as they can influence the physical properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to display a series of bands corresponding to the vibrations of its constituent bonds. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the chloromethyl group would be observed at slightly lower wavenumbers. The C-F, C-Cl, and C-Br stretching vibrations would each have characteristic frequencies in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing direct evidence for the presence of these halogens. The vibrations of the pyridine ring itself would also give rise to a set of characteristic bands.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1200 | IR |

| C-Cl Stretch | 600 - 800 | IR |

| C-Br Stretch | 500 - 600 | IR |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity indices.

The electronic properties of the pyridine (B92270) ring in 4-Bromo-3-(chloromethyl)-2-fluoropyridine are significantly modulated by its three substituents: a fluorine atom at C2, a chloromethyl group at C3, and a bromine atom at C4. The nature and position of these groups dictate the electron distribution, aromaticity, and reactivity of the molecule.

Fluorine (C2): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I). It also has a +M (mesomeric or resonance) effect due to its lone pairs, but for halogens, the inductive effect is dominant. Its position ortho to the nitrogen atom significantly lowers the electron density of the ring and the basicity of the nitrogen.

Bromine (C4): Bromine, like fluorine, is a halogen that exerts a -I effect and a +M effect. While less electronegative than fluorine, its inductive effect still withdraws electron density from the ring. Its position at C4 influences the electrostatic potential across the molecule.

Combined, these three substituents make the pyridine ring highly electron-deficient. This general electron withdrawal impacts the molecule's dipole moment, polarizability, and the sites susceptible to nucleophilic attack. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP), which visualizes electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a region of positive potential (electron-poor) on the ring and a region of negative potential around the nitrogen atom's lone pair, although this negative potential is significantly reduced compared to unsubstituted pyridine.

| Substituent | Position | Primary Electronic Effect | Expected Impact on Pyridine Ring |

|---|---|---|---|

| Fluoro | C2 | Strongly Inductively Withdrawing (-I) | Reduces electron density and nitrogen basicity significantly. |

| Chloromethyl | C3 | Inductively Withdrawing (-I) | Contributes to overall electron deficiency. |

| Bromo | C4 | Inductively Withdrawing (-I) | Reduces electron density and creates a positive σ-hole for halogen bonding. |

DFT is an invaluable tool for exploring the reactivity of this compound by modeling potential reaction coordinates. Given the electron-deficient nature of the ring, a likely reaction is Nucleophilic Aromatic Substitution (SNAr).

Theoretical investigations can predict the viability of different SNAr pathways. For instance, a nucleophile could potentially attack the carbon atoms bearing the halogen substituents (C2, C4) or the chloromethyl carbon. By calculating the energies of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a complete energy profile for each potential pathway can be constructed.

The activation energy (the energy difference between the reactant and the transition state) is a critical parameter for determining reaction feasibility. DFT calculations can locate the exact geometry of the transition state—the highest point on the lowest energy path between reactant and product. A lower activation energy implies a faster reaction rate. For this compound, DFT could be used to determine whether a nucleophile would preferentially displace the fluorine at C2 or the bromine at C4, providing insights into the regioselectivity of such reactions. These calculations would also reveal the influence of steric hindrance from the adjacent chloromethyl group on the reactivity at the C2 and C4 positions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide crucial insights into its conformational flexibility and interactions with its environment.

The primary source of conformational freedom in this molecule is the rotation of the chloromethyl group around the C3-C(H₂)Cl single bond. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is critical for understanding how the molecule presents itself for intermolecular interactions.

Furthermore, MD simulations are particularly powerful for studying solvent effects. By placing the molecule in a simulated box filled with solvent molecules (e.g., water, DMSO, or a nonpolar solvent like hexane), one can observe how the solvent influences conformational preferences. Solvation shells form around the molecule, and specific interactions like hydrogen bonding between the solvent and the pyridine nitrogen or halogen atoms can be analyzed. The simulation can reveal how the solvent environment affects the molecule's average conformation and dynamic behavior, which can differ significantly from the gas-phase predictions of DFT. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Studies (Theoretical Aspects without Biological Data)

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that correlates a molecule's structural properties with a specific activity or property. While often used in drug design, the principles can be applied to predict physicochemical properties without any biological data. nih.govnih.gov

For a theoretical QSAR study of this compound and its analogues, the first step is to compute a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They are calculated from the 3D structure of the molecule, often optimized using DFT.

A statistical model (e.g., multiple linear regression, partial least squares) can then be built to correlate these descriptors with a non-biological property of interest, such as solubility, boiling point, or chromatographic retention time. This model could then be used to predict the properties of other, not-yet-synthesized halogenated pyridines, guiding the design of compounds with specific desired characteristics.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Electron distribution, reactivity, polarizability |

| Steric / Geometrical | Molecular volume, surface area, ovality, moments of inertia | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching |

| Thermodynamic | Heat of formation, hydration energy | Stability and solvation properties |

Intermolecular Interaction Analysis in Halogenated Pyridine Systems (e.g., Halogen Bonding, π-Stacking)

The substituents on this compound create specific features that govern its non-covalent interactions with other molecules, which are fundamental to its behavior in condensed phases and crystal engineering.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom. rsc.orgnih.gov In this compound, both the bromine at C4 and the fluorine at C2 possess σ-holes. The σ-hole is most prominent on the bromine atom due to its higher polarizability. nih.gov Therefore, the bromine atom can act as a strong halogen bond donor. The pyridine nitrogen, despite its reduced basicity, can still act as a halogen bond acceptor. DFT calculations can be used to model these interactions, determining their geometry and energetic strength, which can be comparable to classical hydrogen bonds. nih.govacs.org

π-Stacking: The electron-deficient nature of the pyridine ring makes it an excellent candidate for π-π stacking interactions, particularly with electron-rich aromatic rings. In this interaction, the face of the pyridine ring interacts with the face of another aromatic system. These interactions can be parallel-displaced or in a T-shaped arrangement. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its fundamental components (electrostatic, exchange, induction, and dispersion) to understand the nature of the stacking.

Theoretical tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to further characterize these non-covalent interactions. bohrium.com NBO can reveal charge transfer between interacting fragments, while QTAIM can identify bond critical points (BCPs) that provide evidence for the existence and strength of an interaction.

Applications of 4 Bromo 3 Chloromethyl 2 Fluoropyridine As a Versatile Synthetic Building Block

Precursor in Fine Chemical Synthesis

In the realm of fine and specialty chemicals, 4-Bromo-3-(chloromethyl)-2-fluoropyridine serves as a crucial starting material. Its utility stems from the differential reactivity of its halogenated sites. The chloromethyl group is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide variety of functional groups. The bromine atom, attached to the aromatic pyridine (B92270) ring, is a key participant in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds. The fluorine atom, while generally more stable, significantly influences the electronic properties of the pyridine ring, impacting the reactivity of the other positions and the properties of the final molecule. This multi-handle reactivity allows chemists to devise synthetic routes for constructing highly substituted heterocyclic compounds, which are essential in materials science and medicinal chemistry. myskinrecipes.commdpi.com The synthesis of related compounds like 2-bromo-6-chloromethylpyridine highlights the established chemical pathways, such as using thionyl chloride for chlorination, that are applicable to these types of precursors. mdpi.com

Advanced Intermediates for Agrochemical Development

The halogenated pyridine scaffold is a well-established motif in the design of modern agrochemicals. This compound is employed as an advanced intermediate in the development of active ingredients for pesticides and other crop protection agents. myskinrecipes.com The unique combination of halogens on the pyridine ring can impart specific biological activities and favorable physicochemical properties, such as enhanced metabolic stability and optimal membrane permeability in target organisms. The ability to selectively functionalize the molecule allows for the creation of libraries of candidate compounds, which can be screened for potent and selective herbicidal, insecticidal, or fungicidal activity. myskinrecipes.compipzine-chem.com For instance, related structures like 4-bromo-2-chloro-3-methylpyridine (B594563) are recognized as key components in the synthesis of novel pesticides designed to be effective against pests while being environmentally friendly. pipzine-chem.com

Building Block for Pharmaceutical Intermediates

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a fundamental building block for the synthesis of complex pharmaceutical intermediates. myskinrecipes.comguidechem.com Its structural features allow for its incorporation into a wide array of molecular scaffolds designed to interact with biological targets. The fluorine atom, in particular, is a valuable addition in drug design; it can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize pharmacokinetic profiles. The bromo and chloromethyl groups provide the synthetic handles necessary to build out the rest of the drug molecule, making this compound a valuable starting point for drug discovery programs targeting a range of diseases. guidechem.com

The utility of this compound is evident in its potential for constructing diverse drug candidate scaffolds. While direct synthesis examples are proprietary, its value can be inferred from the synthesis of related structures. For example, the closely related 4-Bromo-2-fluoropyridine (B161659) is a key starting material for synthesizing inhibitors of Cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. guidechem.com In these syntheses, the bromine atom is typically displaced via a Suzuki coupling reaction to introduce a larger aromatic system, a common strategy in scaffold development. guidechem.com

Table 1: Examples of Drug Scaffolds Derived from Related Pyridine Building Blocks This table is interactive. Click on the headers to sort.

| Target Biomolecule | Scaffold Type | Role of Pyridine Building Block |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Pyridinamide derivatives | Serves as the core structure, with the bromo-position used for Suzuki coupling to build complexity. guidechem.com |

| Dopamine (B1211576) D4 Receptor (D4R) | 4,4-Difluoropiperidine (B1302736) ether | The fluorinated heterocyclic portion of the building block can form the core of the antagonist ligand. nih.govnih.gov |

Derivatives synthesized from this compound are crucial tools for investigating the molecular interactions between small molecules and biological macromolecules like enzymes and receptors. The specific placement of the fluorine and bromine atoms allows for the creation of ligands that can probe the binding pockets of these targets with high precision. The fluorine atom, with its high electronegativity and ability to form strong hydrogen bonds and favorable electrostatic interactions, can be a critical anchor point within a binding site.

By systematically modifying the scaffold—for example, by replacing the bromine via cross-coupling or altering the substituent attached to the chloromethyl group—researchers can conduct detailed Structure-Activity Relationship (SAR) studies. These studies reveal which parts of the molecule are essential for binding and activity. For example, in the development of dopamine D4 receptor antagonists, SAR studies on the 4,4-difluoropiperidine scaffold revealed that specific substitutions on the aromatic ring system dramatically influenced binding affinity (Ki values). nih.govnih.gov Similarly, research on tracers for Glycogen Synthase Kinase 3 (GSK3) demonstrated that isonicotinamide-based molecules exhibit high specific binding, indicating a precise fit with the enzyme. nih.gov These investigations provide fundamental insights into molecular recognition, guiding the rational design of more potent and selective therapeutic agents.

Table 2: Probing Biomolecular Interactions with Pyridine-Based Scaffolds This table is interactive. Click on the headers to sort.

| Biomolecule Target | Derived Compound Class | Key Interaction Insights |

|---|---|---|

| Dopamine D4 Receptor (D4R) | Difluoropiperidine ether antagonists | SAR studies identified specific phenoxy substituents that achieved nanomolar binding affinity (Ki). nih.govnih.gov |

Radiosynthesis of 18F-Labeled Tracers for Imaging Research (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiotracers labeled with positron-emitting nuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical properties, including a convenient half-life of 109.7 minutes and low positron energy, which results in high-resolution images. nih.gov this compound is a prime candidate for the synthesis of ¹⁸F-labeled PET tracers. The bromo group on the electron-deficient pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride ion. This allows for the direct incorporation of the ¹⁸F label onto the aromatic core, creating a tracer that can be used to visualize and quantify biological processes in vivo. nih.govnih.gov For example, ¹⁸F-labeled tracers have been successfully developed for imaging targets like GSK3 in the brain, demonstrating the ability of such molecules to penetrate the blood-brain barrier and bind specifically to their target. nih.gov

The development of efficient and rapid radiolabeling strategies is critical for the production of ¹⁸F-labeled PET tracers, given the short half-life of the isotope. The structure of this compound lends itself to several advanced labeling methods.

One of the most direct methods is nucleophilic aromatic substitution, where cyclotron-produced [¹⁸F]fluoride is used to displace the bromine atom at the 4-position. This reaction is often facilitated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and heating. More recently, copper-mediated radiofluorination has emerged as a highly efficient method that can be performed under milder conditions. For instance, a one-pot oxidative radiofluorination using a copper catalyst has been used to synthesize ¹⁸F-labeled isonicotinamide (B137802) tracers in high radiochemical yield (32%) and purity. nih.gov

Alternatively, the chloromethyl group at the 3-position can be used as a handle to attach a prosthetic group that already contains the ¹⁸F label. This multi-step approach can be advantageous when direct radiofluorination of the aromatic ring is challenging or low-yielding. nih.gov These diverse strategies provide radiochemists with a flexible toolkit for developing novel PET tracers for a wide range of biological targets. nih.govplos.org

Table 3: Comparison of Radiolabeling Strategies for Aromatic Scaffolds This table is interactive. Click on the headers to sort.

| Labeling Strategy | Description | Typical Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Direct displacement of a leaving group (like bromo) on an activated aromatic ring by [¹⁸F]fluoride. nih.gov | High temperature, aprotic solvent, phase-transfer catalyst (e.g., K₂CO₃/K₂₂₂). | Direct, one-step labeling of the core molecule. nih.gov |

| Copper-Mediated Radiofluorination | Use of a copper catalyst to facilitate the fluorination of an aryl-boronic ester or other precursor. nih.gov | Milder conditions (e.g., 90°C), air atmosphere. | High radiochemical yields and purity, often faster. nih.gov |

Precursor Design for Radiopharmaceutical Synthesis

The utility of this compound as a precursor in the design of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), remains an area of specialized research. While specific, publicly available research detailing the direct application of this compound in the synthesis of established radioligands is limited, its structural motifs suggest potential utility. The presence of a bromine atom, a fluorine atom, and a chloromethyl group on the pyridine ring offers multiple sites for chemical modification, a desirable characteristic for developing novel imaging agents.

The fluorine atom could serve as a site for isotopic labeling with Fluorine-18 (¹⁸F), a commonly used positron-emitting radionuclide in PET imaging due to its favorable decay characteristics. The typical approach would involve a nucleophilic substitution reaction where the radioisotope [¹⁸F]fluoride displaces a leaving group on a precursor molecule. However, direct radiofluorination of an aromatic fluoride (B91410) is generally challenging. A more common strategy involves the introduction of ¹⁸F via a multi-step synthesis where the this compound core is elaborated into a more complex molecule containing a suitable leaving group for radiofluorination, such as a nitro group or a trimethylammonium salt.

The bromo and chloromethyl substituents also offer handles for further chemical elaboration to construct the full pharmacophore of a targeted radioligand. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce larger aromatic or heteroaromatic moieties. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups or linkers.

While detailed research findings on the direct use of this compound in radiopharmaceutical synthesis are not widely documented in publicly accessible literature, its potential as a versatile building block is evident from the fundamental principles of medicinal and radiochemistry. Further investigation is required to fully explore its applicability in developing novel PET tracers.

Reagents for Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, fluorinated pyridines are recognized for their ability to impart unique properties to polymers, such as thermal stability, chemical resistance, and specific electronic characteristics. While direct and extensive research on the incorporation of this compound into polymeric structures is not prominently reported, its chemical functionalities suggest its potential as a valuable monomer or cross-linking agent.

The reactivity of the fluorine and bromine atoms on the pyridine ring, primarily through nucleophilic aromatic substitution and cross-coupling reactions, respectively, allows for its potential integration into polymer backbones. For instance, it could be copolymerized with other monomers to create fluorinated polyarylethers or other high-performance polymers. The introduction of the fluoropyridyl moiety can influence the polymer's solubility, dielectric constant, and surface properties.

The chloromethyl group provides an additional reactive site for post-polymerization modification or for creating branched or cross-linked polymer networks. This could be particularly useful in the design of functional materials where specific properties need to be tailored after the initial polymerization process.

Future Research Directions in Halogenated Pyridine Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental responsibility has placed a strong emphasis on developing sustainable and green synthetic methodologies. rsc.org Traditional methods for synthesizing halogenated pyridines often rely on harsh conditions, toxic reagents, and multi-step processes that generate significant waste. nih.govyoutube.com Future research is focused on overcoming these limitations by embracing the principles of green chemistry.

Key areas of development include:

Eco-friendly Solvents and Catalysts: A major thrust is the replacement of hazardous organic solvents with greener alternatives, most notably water. rsc.org Research has demonstrated successful photocatalytic reactions in water, minimizing the need for organic solvents. rsc.org Additionally, the development of recyclable, green catalysts, such as iron-based catalysts for cyclization reactions, reduces reliance on more toxic or precious metals. rsc.org

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis are being employed to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. nih.gov This approach aligns with the green chemistry principle of reducing energy consumption.

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from multiple starting materials, are gaining prominence. researchgate.net These reactions improve atom economy by incorporating most or all of the atoms from the reactants into the final product, thereby reducing waste. rsc.org The Hantzsch pyridine (B92270) synthesis and its modern variations are classic examples being adapted to greener conditions. mdpi.com

Renewable Feedstocks: Exploration into biomass-derived materials as starting points for pyridine synthesis is an emerging frontier. numberanalytics.comacsgcipr.org Using renewable feedstocks like furans, which can be derived from sugars, offers a sustainable alternative to fossil fuel-based starting materials. acsgcipr.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyridines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile, hazardous organic solvents. | Emphasizes benign solvents like water or solvent-free conditions. rsc.orgresearchgate.net |

| Reagents | May involve stoichiometric use of hazardous reagents. | Focuses on catalytic amounts of non-toxic or recyclable catalysts (e.g., iron). rsc.org |

| Energy | Frequently requires high temperatures and prolonged heating. | Utilizes energy-efficient methods like microwave or visible-light photocatalysis. rsc.orgnih.gov |

| Process | Often involves multiple, sequential steps with purification at each stage. | Favors one-pot, multicomponent reactions to improve efficiency and reduce waste. researchgate.net |

| Feedstocks | Primarily reliant on petrochemical sources. | Explores the use of renewable, biomass-derived starting materials. acsgcipr.org |

Chemo- and Regioselective Functionalization of Complex Pyridine Frameworks

A central challenge in modern synthetic chemistry is the ability to selectively modify one specific site in a molecule that has multiple reactive positions. In a molecule such as 4-Bromo-3-(chloromethyl)-2-fluoropyridine, the presence of bromo, chloro, and fluoro substituents, each with distinct reactivities, alongside different positions on the pyridine ring, makes selective functionalization a complex task.

Future research is focused on achieving unprecedented control over these transformations:

Orthogonal Reactivity: A key strategy involves exploiting the differential reactivity of various halogens in catalyzed reactions. For instance, in palladium-catalyzed Suzuki reactions, the reactivity order can be controlled through judicious selection of catalysts and conditions, allowing for a stepwise functionalization of polyhalogenated pyridines. nih.gov An established reactivity trend is often -Br > -OSO2F > -Cl, enabling selective coupling at the bromine-bearing carbon while leaving a chlorine atom untouched for a subsequent reaction. nih.gov

Directing Group Strategies: The use of directing groups to guide C-H functionalization to a specific position is a powerful tool. While not directly applicable to a fully substituted ring, this logic is being extended. For instance, blocking groups have been developed to enable otherwise difficult C-4 alkylations of the pyridine ring. chemrxiv.org

Novel Reagent Design: Researchers are designing novel reagents to overcome long-standing selectivity challenges. For example, specially designed phosphine (B1218219) reagents can be installed at the 4-position of a pyridine, which are then displaced by a halide, providing a new method for selective halogenation. nih.govacs.org This approach avoids the harsh conditions of traditional electrophilic aromatic substitution on electron-deficient pyridine rings. nih.gov Similarly, titanacyclopropanes have been shown to react preferentially with pyridine N-oxides to achieve selective C2-H alkylation, even in the presence of other functional groups. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, scalability, and control. uc.pt Halogenation reactions, which are often highly exothermic and use hazardous reagents like elemental halogens, are particularly well-suited for flow chemistry. rsc.org

Key future directions in this area include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, preventing thermal runaways that can occur in large-scale batch reactions. rsc.orgresearchgate.net This enables the use of highly reactive intermediates and reagents in a much safer manner. rsc.org

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, bypassing the complex challenges of scaling up batch reactors. uc.pt The precise control over parameters ensures high reproducibility from lab-scale to production-scale.

Automated Synthesis and High-Throughput Experimentation: The modular nature of flow systems lends itself to automation. uc.pt Automated platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This is particularly valuable for optimizing the synthesis of complex targets like poly-substituted pyridines. researchgate.net The combination of automated synthesis with integrated analysis allows for accelerated discovery of novel lead compounds for applications in drug discovery. nih.govwhiterose.ac.uk

Exploration of Novel Catalytic Systems for Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for functionalizing halogenated pyridines. nih.gov Future research aims to develop the next generation of catalysts that offer even greater activity, stability, and selectivity.

Trends in this field include:

Advanced Ligand Design: The performance of a metal catalyst is critically dependent on the ligands surrounding it. N-heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for palladium catalysts. organic-chemistry.org Air- and moisture-stable (NHC)Pd(allyl)Cl complexes have shown high activity for Suzuki-Miyaura cross-coupling and other reactions under mild conditions. organic-chemistry.org

Monoligated Palladium Catalysts: Recent mechanistic studies have revealed that highly active but unstable monoligated L1Pd(0) species are often the key catalytic intermediates in cross-coupling reactions. acs.org A significant research effort is focused on designing stable precatalysts that can reliably generate these super-active species in situ, leading to more efficient catalytic cycles. acs.org

Low Catalyst Loadings: A major goal is to develop catalytic systems that are effective at very low loadings, reducing the cost of the process and minimizing the amount of residual metal in the final product—a critical consideration in pharmaceutical manufacturing. acs.org

Photocatalysis and Electrocatalysis: The use of light (photocatalysis) or electricity (electrocatalysis) to drive catalytic reactions is a rapidly growing area. numberanalytics.com These methods can enable novel reaction pathways, often under very mild conditions, providing new ways to synthesize and functionalize pyridine derivatives. numberanalytics.com

Table 2: Examples of Catalytic Systems for Halogenated Pyridine Functionalization

| Catalyst System | Reaction Type | Key Advantage |

|---|---|---|

| Pd(dppb)Cl2 / Pd(PPh3)4 | Suzuki-Miyaura Coupling | Effective for coupling arylboronic acids with heteroaryl chlorides. acs.org |

| (IPr)Pd(allyl)Cl / NaOtBu | Suzuki-Miyaura, Amination | Air- and moisture-stable precatalyst with high activity for multiple cross-coupling reactions. organic-chemistry.org |

| FeCl3 | Cyclization | Inexpensive, green catalyst for the synthesis of symmetrical pyridines. rsc.org |

| Iridium Photocatalysts | Trifunctionalization | Enables reactions under visible light at room temperature, using water as a solvent. rsc.org |

Computational Design of Advanced Halogenated Pyridine Building Blocks

The integration of computational chemistry with synthetic chemistry is accelerating the pace of discovery. Instead of relying solely on trial-and-error, researchers can now use powerful software to model molecules and predict their behavior, guiding synthetic efforts toward the most promising targets.

Future research will increasingly leverage computational tools for:

Predicting Reactivity and Selectivity: Computational studies can help elucidate reaction mechanisms and understand the factors that control selectivity. For example, calculations have been used to show that C-halogen bond formation can occur via an SNAr pathway and to explain differences in reactivity between substituted pyridines. acs.org This understanding is crucial for designing reactions that yield a single desired product.

Designing Novel Building Blocks: Researchers can design new pyridine-based building blocks in silico with specific electronic and steric properties tailored for a particular application. nih.gov A diboration-electrocyclization sequence has been used to create pyridine-fused boronic ester building blocks amenable to high-throughput synthesis, with an integrated physicochemical and ADME profiling workflow accelerating the design of new drug candidates. nih.govwhiterose.ac.uk

Accelerating Drug Discovery: By predicting properties like ADME (absorption, distribution, metabolism, and excretion), computational models can help prioritize which molecules to synthesize. whiterose.ac.uk This allows chemists to focus resources on compounds with the highest probability of success as potential drug candidates, as demonstrated in the design of novel PIM-1 kinase inhibitors. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.